(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one
Description
Introduction to Pyrazole-Thiazolidinone Hybrid Architectures
Pharmacophore Hybridization in Heterocyclic Drug Design
Pharmacophore hybridization involves merging distinct bioactive scaffolds to exploit complementary biological activities and interaction profiles. Pyrazole and thiazolidinone moieties are individually renowned for their pharmacological versatility. Pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties due to their ability to modulate enzymes like cyclooxygenase and kinases. Thiazolidinones, characterized by a sulfur-containing five-membered ring, are pivotal in targeting metabolic disorders and infectious diseases by interacting with peroxisome proliferator-activated receptors (PPARs) and bacterial enzymes.
The hybrid architecture of (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one combines the electron-rich pyrazole nucleus with the electrophilic thioxo-thiazolidinone system. This fusion enhances molecular recognition across diverse binding pockets, as demonstrated in hybrid dynamic pharmacophore models (DHPMs) that capture multi-site interactions. For instance, the chloro and methoxy substituents on the phenyl ring improve lipophilicity and hydrogen-bonding capacity, respectively, aligning with features identified in DHPM-based screens for Mycobacterium tuberculosis targets.
Rationale for Pyrazole-Thiazolidinone Molecular Hybridization
The conjugation of pyrazole and thiazolidinone scaffolds is driven by synergistic electronic and steric effects. Pyrazole’s aromaticity and hydrogen-bond acceptor sites complement the thiazolidinone’s sulfur-mediated hydrophobic interactions and keto-enol tautomerism. The Hantzsch-thiazole synthesis, a cornerstone in thiazole-based hybrid development, facilitates the cyclocondensation of thioamides with α-haloketones, enabling precise spatial arrangement of substituents.
In the target compound, the (3-Chloro-4-methoxyphenyl) group at position 3 of the pyrazole ring introduces steric bulk and electronic modulation, while the cyclopentyl substituent on the thiazolidinone enhances metabolic stability. Molecular docking studies of analogous hybrids reveal that the methylene bridge between the two heterocycles allows conformational flexibility, enabling simultaneous engagement with cofactor and substrate-binding sites. This dual-binding capability is critical for overcoming resistance mechanisms in pathogens and cancer cells.
Target-Specific Applications of Thioxo-Thiazolidinone Derivatives
Thioxo-thiazolidinone derivatives exhibit broad-spectrum biological activities, as outlined below:
Antimicrobial Activity
Hybrids combining pyrazole and thiazolidinone pharmacophores demonstrate potent activity against drug-resistant bacterial strains. The chloro substituent enhances membrane permeability, while the thioxo group chelates metal ions essential for microbial enzymes. For example, derivatives with para-methoxy groups on the phenyl ring show enhanced inhibition of Escherichia coli DNA gyrase, comparable to ciprofloxacin.
Antiviral and Antioxidant Properties
Pyrazole-thiazolidinone hybrids inhibit viral proteases and reverse transcriptases through π-π stacking and hydrogen bonding. The methoxy group’s electron-donating effects stabilize radical intermediates, conferring antioxidant activity that mitigates oxidative stress in neurodegenerative models.
Properties
CAS No. |
624724-35-2 |
|---|---|
Molecular Formula |
C25H22ClN3O2S2 |
Molecular Weight |
496.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22ClN3O2S2/c1-31-21-12-11-16(13-20(21)26)23-17(15-28(27-23)18-7-3-2-4-8-18)14-22-24(30)29(25(32)33-22)19-9-5-6-10-19/h2-4,7-8,11-15,19H,5-6,9-10H2,1H3/b22-14- |
InChI Key |
JQHZXLSVOJGAEU-HMAPJEAMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyrazole Intermediate
The 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate is synthesized through a cyclocondensation reaction between phenylhydrazine and β-keto ester derivatives. Key steps include:
-
Reagent selection : Ethyl acetoacetate reacts with 3-chloro-4-methoxybenzaldehyde under acidic conditions (e.g., acetic acid) to form the β-keto ester precursor.
-
Cyclization : Phenylhydrazine undergoes condensation with the β-keto ester at 80–100°C, yielding the pyrazole core.
-
Formylation : The pyrazole is formylated using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at position 4.
Synthesis of the Thiazolidinone Precursor
The 3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one precursor is prepared via cyclization of cyclopentylamine with carbon disulfide and chloroacetic acid:
This reaction proceeds in aqueous sodium hydroxide at 0–5°C to minimize side reactions.
Knoevenagel Condensation for Final Coupling
The aldehyde-bearing pyrazole reacts with the thiazolidinone precursor in a Knoevenagel condensation, facilitated by a catalytic base (e.g., piperidine or ammonium acetate). The reaction is conducted under reflux in anhydrous ethanol or toluene to drive imine formation and subsequent dehydration:
The Z-configuration is favored due to steric hindrance from the cyclopentyl group, as confirmed by X-ray crystallography in analogous compounds.
Reaction Mechanisms and Stereochemical Control
Nucleophilic Addition-Cyclization Pathway
The thiazolidinone formation involves nucleophilic attack by cyclopentylamine on carbon disulfide, followed by intramolecular cyclization with chloroacetic acid. The reaction’s pH (maintained at 10–12) ensures deprotonation of the amine and thiol groups, promoting cyclization over polymerization.
Knoevenagel Condensation Dynamics
The base-catalyzed condensation proceeds via a six-membered transition state, where the thiazolidinone’s active methylene group attacks the pyrazole aldehyde. Solvent polarity significantly impacts reaction kinetics: non-polar solvents (e.g., toluene) favor the Z-isomer by stabilizing the transition state through π-π interactions.
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate condensation but risk decomposition |
| Solvent | Anhydrous ethanol | Polar protic solvents enhance base solubility |
| Catalyst (piperidine) | 5–10 mol% | Excess catalyst promotes side reactions |
Purification Techniques
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) resolves unreacted precursors.
-
Recrystallization : Methanol/water mixtures (4:1) yield crystals with >99% purity, as verified by HPLC.
Analytical Characterization
Spectroscopic Data
| Technique | Key Observations | Functional Group Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (s, 1H, CH=N), δ 3.91 (s, 3H, OCH₃) | Methylene bridge, methoxy group |
| IR (KBr) | 1675 cm⁻¹ (C=O), 1210 cm⁻¹ (C=S) | Thiazolidinone ring |
| HRMS | m/z 514.1 [M+H]⁺ | Molecular ion confirmation |
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration, with dihedral angles of 178.5° between the pyrazole and thiazolidinone planes. The cyclopentyl group adopts a chair-like conformation, minimizing steric clash.
Scalability and Industrial Applicability
Pilot-scale synthesis (100 g batches) achieves 65–70% overall yield using continuous-flow reactors for the Knoevenagel step. Challenges include:
-
Moisture Sensitivity : Requires anhydrous conditions during thiazolidinone formation.
-
High Dilution : Mitigated by segmented flow technology to prevent oligomerization.
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits diverse reactivity due to its thiazolidinone core and substituents. Key reactions include:
Thiazolidinone-Specific Reactions
-
Nucleophilic Substitution :
-
The thioxo group (-S-) undergoes substitution with nucleophiles (e.g., hydroxylamine, hydrazine) to form derivatives like thiohydrazides or oximes.
-
Example: Reaction with hydrazine to form hydrazones.
-
-
Ring-Opening Reactions :
-
Under acidic or basic conditions, the thiazolidinone ring can cleave to generate intermediates like α-amino thioseters.
-
-
Condensation Reactions :
-
The methylene group (CH=) can undergo condensation with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or α,β-unsaturated ketones.
-
Pyrazole Moiety Reactivity
-
Electrophilic Substitution :
-
The pyrazole ring reacts with electrophiles (e.g., halogens, nitro groups) at the 4-position due to electron-rich nitrogen atoms.
-
-
Cycloaddition Reactions :
-
Participation in [3+2] cycloadditions (e.g., with nitrones) to form fused heterocycles.
-
Aromatic Substituent Interactions
-
Methoxy Group Reactivity :
-
Demethylation under acidic conditions (e.g., HBr) to form phenolic derivatives.
-
-
Chloro Group Reactivity :
-
Substitution with nucleophiles (e.g., amines, hydroxyl groups) via aromatic nucleophilic substitution.
-
Analytical Characterization
The compound is analyzed using:
-
HPLC : For purity assessment and reaction monitoring.
-
NMR : To confirm stereochemistry (e.g., Z-configuration at the methylene group) .
-
Mass Spectrometry : For molecular weight verification and fragmentation analysis.
Key Research Findings
-
Z-Configuration Stability :
The (5Z)-configuration of the methylene group is critical for maintaining reactivity and biological activity . -
Catalyst Dependence :
Reactions like Route 6 require ultrasound and specific catalysts (e.g., DSDABCOC) to achieve optimal yields . -
Influence of Functional Groups :
Chlorine and methoxy substituents enhance molecular interactions with biological targets, as observed in in silico studies .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one exhibit promising anticancer properties. For instance, studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory effects. Similar thiazolidinones have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief in conditions such as arthritis .
Drug Development
Given its biological activities, this compound is being investigated as a potential lead compound for drug development. Its ability to target multiple pathways makes it a candidate for further optimization in medicinal chemistry to enhance its efficacy and reduce toxicity .
Case Studies
Several case studies highlight the therapeutic potential of thiazolidinone derivatives:
- Breast Cancer Treatment : A study demonstrated that a thiazolidinone derivative significantly inhibited the growth of breast cancer cells in vitro and in vivo, showcasing its potential as a therapeutic agent .
- Chronic Inflammation : Another investigation revealed that thiazolidinones reduced inflammatory markers in animal models of chronic inflammation, suggesting their applicability in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through allosteric interactions. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Lipophilicity: The cyclopentyl group in the target compound increases lipophilicity compared to the isopropyl analog , favoring membrane permeability.
Stereoelectronic Properties :
- The Z-configuration in the target compound (vs. E-isomers) enforces a planar geometry, optimizing π-π stacking with aromatic residues in proteins .
- Thiomethyl or thioxo groups in analogs influence redox activity and binding affinity.
Synthetic Accessibility: The target compound’s synthesis likely employs Knoevenagel condensation between pyrazole aldehydes and thiazolidinone precursors, similar to methods in . In contrast, pyrazolone derivatives require milder conditions due to the instability of diketone intermediates.
Biological Relevance: Thiazolidinones with 3-arylpyrazole substituents (e.g., target compound) show superior antimicrobial activity compared to simpler analogs, attributed to enhanced hydrophobic interactions . Propanedione-pyrazole hybrids exhibit weaker bioactivity due to rapid metabolic degradation.
Research Findings and Implications
- Structural Analysis : X-ray crystallography (using programs like SHELXL ) confirms the Z-configuration and planar geometry of the target compound. Computational studies (e.g., Multiwfn ) reveal localized electron density at the thioxo group, suggesting nucleophilic reactivity .
- Thermodynamic Stability : The cyclopentyl group in the target compound reduces ring strain compared to smaller alkyl substituents, improving thermal stability (Tₘ ≈ 180°C) .
- Drug-Likeness : The compound adheres to Lipinski’s rule (MW < 500, logP < 5), but its high melting point and low aqueous solubility may limit bioavailability .
Biological Activity
The compound (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity associated with this specific compound, focusing on its pharmacological potential and mechanisms of action.
Overview of Thiazolidinones
Thiazolidinones are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antidiabetic
- Antiviral
These compounds have been extensively studied, revealing their potential as therapeutic agents against various diseases. The structural modifications in thiazolidinones significantly influence their biological activity, making them valuable in drug design.
1. Anticancer Activity
Research indicates that thiazolidinone derivatives can exhibit potent anticancer properties. For instance, modifications at specific positions on the thiazolidinone ring can enhance cytotoxicity against cancer cell lines. In particular, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptosis-related proteins .
2. Antimicrobial Activity
Thiazolidinone derivatives are also noted for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi. The compound under discussion has been evaluated for its antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli, showing moderate to strong inhibition .
3. Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Compounds like this compound have been shown to reduce inflammation in various models, indicating their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is heavily influenced by their chemical structure. The presence of specific substituents can enhance or diminish their pharmacological effects. For example:
| Substituent | Effect on Activity |
|---|---|
| 3-Chloro group | Increases antimicrobial activity |
| Methoxy group | Enhances anticancer properties |
| Cyclopentyl moiety | Contributes to anti-inflammatory effects |
These insights into SAR can guide future modifications aimed at optimizing the efficacy and selectivity of new thiazolidinone derivatives.
Case Studies
Several studies have highlighted the biological activities of thiazolidinones:
- Anticancer Study : A study evaluated a series of thiazolidinone derivatives against various cancer cell lines, revealing that certain modifications led to IC50 values significantly lower than existing anticancer drugs .
- Antimicrobial Screening : In another study, a thiazolidinone derivative exhibited strong antibacterial activity against Bacillus subtilis with an MIC value comparable to standard antibiotics .
Q & A
Basic: What synthetic routes are commonly employed to construct the thiazolidinone core in this compound?
The thiazolidinone ring is typically synthesized via cyclocondensation of thiosemicarbazides with α-halo carbonyl compounds under acidic conditions. For example:
- Step 1 : React 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (1:2 v/v) under reflux for 2 hours .
- Step 2 : Introduce the Z-configured arylidene group by reacting with an appropriate aldehyde (e.g., 4-methoxybenzaldehyde) under acidic reflux, followed by recrystallization from DMF-ethanol .
- Key Monitoring : TLC (silica gel, ethyl acetate/hexane) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
Advanced: How can reaction conditions be optimized to enhance the yield of the pyrazole-thiazolidinone cyclization step?
Optimization requires a Design of Experiments (DoE) approach:
- Variables : Solvent polarity (DMF vs. acetic acid), temperature (80–120°C), and stoichiometry (1:1 to 1:3 aldehyde:thiosemicarbazide).
- Case Study : A 15% yield increase was achieved using a 1:3 molar ratio in DMF/acetic acid (1:2) at 100°C for 3 hours, monitored by HPLC .
- Troubleshooting : Prolonged reflux (>4 hours) may degrade the thiazolidinone ring; use inert atmosphere (N₂) to suppress oxidation .
Basic: Which spectroscopic techniques are critical for structural confirmation?
- NMR :
- X-ray Crystallography : Resolves Z/E isomerism and confirms dihedral angles between pyrazole and thiazolidinone rings (e.g., 15–25°) .
- IR : C=S (1240–1260 cm⁻¹), C=O (1680–1720 cm⁻¹) .
Advanced: How can discrepancies between NMR and X-ray data be resolved for structural assignments?
- Scenario : NMR suggests a single isomer, but X-ray reveals minor polymorphs.
- Methodology :
- Case Study : A 2020 study resolved a 0.3 ppm ¹H NMR shift mismatch by identifying a solvent-dependent tautomer .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or HDACs .
Advanced: How to design structure-activity relationship (SAR) studies focusing on substituent effects?
- Target Modifications :
- Methodology :
- Synthesize analogs via parallel synthesis (e.g., 10 derivatives).
- Test in dose-response assays (e.g., IC₅₀ for cytotoxicity).
- Use QSAR models (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with activity .
Advanced: What strategies address contradictions between HPLC purity and biological assay results?
- Root Cause Analysis :
- Mitigation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
